Isopropyl 3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters. It is characterized by the presence of a hydroxyl group and an isopropyl group attached to a propanoate backbone. This compound is notable for its potential applications in organic synthesis, particularly in the pharmaceutical and biochemical fields.
Isopropyl 3-hydroxypropanoate can be synthesized from various starting materials, including simple hydroxy acids and alcohols. It can also be derived from the enzymatic conversion of specific substrates in microbial fermentation processes, which highlights its relevance in biochemistry.
The compound is classified under esters, specifically as a hydroxy ester due to the presence of both hydroxyl and ester functional groups. It is also categorized as a chiral compound, which is significant for its applications in asymmetric synthesis.
The synthesis of Isopropyl 3-hydroxypropanoate can be achieved through several methods, including:
In laboratory settings, the synthesis process may involve:
Isopropyl 3-hydroxypropanoate has a molecular formula of . The structure features a propanoate moiety with a hydroxyl group at the third carbon position and an isopropyl group attached to the second carbon.
Isopropyl 3-hydroxypropanoate can participate in various chemical reactions:
The reactivity of Isopropyl 3-hydroxypropanoate allows it to serve as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
In biochemical contexts, Isopropyl 3-hydroxypropanoate may act as a substrate for various enzymes involved in metabolic pathways. Its mechanism of action typically involves:
Research indicates that Isopropyl 3-hydroxypropanoate's interactions with enzymes are influenced by its structure, affecting its binding affinity and reactivity.
Isopropyl 3-hydroxypropanoate has several scientific uses:
Salvia miltiorrhiza Bunge (Danshen) has been pharmacologically characterized by two principal compound classes: lipophilic diterpenoid tanshinones (e.g., tanshinone IIA, cryptotanshinone) and water-soluble phenolic acids. Among the latter, 3,4-dihydroxyphenyllactic acid (Danshensu) serves as the direct biosynthetic precursor to Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP). The structural transformation involves esterification of Danshensu’s carboxylic acid group with isopropanol, significantly enhancing its membrane permeability and metabolic stability. This modification yields a semi-synthetic metabolite with optimized pharmacokinetic properties compared to its parent compound [5] [10]. Phytochemical analyses confirm that IDHP itself occurs minimally in crude Danshen extracts but is generated predominantly through in vivo metabolism or pharmaceutical processing of Danshen formulations, representing a biologically activated derivative of core plant constituents [10] [8].
Danshen’s ethnopharmacological application spans >2,000 years, primarily documented in classical texts like Shennong Bencao Jing for treating "blood stasis syndrome"—a traditional diagnosis encompassing microcirculatory dysfunction, thrombosis, and anginal pain. Modern correlations identify these conditions as cardiovascular pathologies, including atherosclerosis, hypertension, and ischemic events. The historical administration of Danshen decoctions or wines facilitated the in situ formation of IDHP through alcohol-mediated esterification of native Danshensu. This process inadvertently enhanced the bioavailability of active metabolites, providing a phytochemical rationale for traditional preparation methods. Contemporary pharmacological studies validate that IDHP recapitulates Danshen’s classical effects: promoting vasodilation in resistance arteries, inhibiting platelet hyperaggregation, and restoring hemodynamic homeostasis [5] [8] [10]. Crucially, these activities align with Danshen’s traditional use in resolving "blood stasis" and establishing IDHP as a molecular executor of cardiovascular protection.
The systematic discovery of Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate emerged from advanced metabolomic analyses of patients and animals administered Compound Danshen Dripping Pills (CDDP). Using HPLC-MS/MS and NMR spectroscopy, researchers detected IDHP as a major circulating metabolite in human plasma and rabbit cardiac tissue following CDDP ingestion. Pharmacokinetic studies revealed rapid IDHP appearance (T~max~ ≈ 30 min) and extended elimination half-life (>4 h), suggesting efficient absorption and tissue retention [10] [5]. Strikingly, IDHP concentrations in heart tissue exceeded plasma levels by 3-fold, indicating cardiac tropism—a property critical for cardiovascular therapeutics. Metabolomic comparisons further established IDHP as a discriminatory biomarker distinguishing CDDP recipients from controls, underscoring its physiological relevance [10]. These findings repositioned IDHP from a minor metabolite to a primary candidate for molecular investigations into Danshen’s cardioprotective effects.
Table 1: Detection of IDHP/DHPLA in Clinical Metabolomic Studies
Population | Sample Type | Detection Method | Key Findings | Source |
---|---|---|---|---|
Healthy Volunteers | Urine/Serum | HPLC-MS/NMR | Undetectable IDHP/DHPLA | [10] |
Severe Cardiac Patients | Urine | HPLC-FLD/1H NMR | DHPLA: 38.2 ± 11.7 μg/mL; IDHP: Trace metabolites | [10] |
COPD/Rheumatoid Arthritis | Urine | LC-MS/MS | Elevated DHPLA correlated with inflammation markers | [10] |
The evolution of Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate into a molecular therapeutic entity is marked by mechanistic studies elucidating its multi-target engagement in cardiovascular pathophysiology:
Vascular Tone Regulation: IDHP (0.0001–30 μM) induces endothelium-independent vasodilation in rat mesenteric arteries preconstricted with norepinephrine. This activity involves potassium channel activation (inhibited by tetraethylammonium) and voltage-dependent calcium channel blockade, reducing Ca²⁺ influx into vascular smooth muscle cells. Notably, removal of vascular endothelium does not attenuate IDHP’s vasorelaxant efficacy, confirming direct action on myocyte signaling [5].
Ferroptosis Inhibition in Vascular Aging: In human umbilical vein endothelial cells (HUVECs) exposed to palmitic acid, IDHP (2.5–5 μg/mL) suppresses senescence-associated β-galactosidase activity by 40–60% and reduces reactive oxygen species generation by >50%. Mechanistically, it restores glutathione levels, decreases Fe²⁺ accumulation, and inhibits lipid peroxidation—hallmarks of ferroptosis. This positions IDHP as a modulator of the reactive oxygen species/ferroptosis axis in lipotoxicity-induced vascular aging [2] [10].
Myocardial Injury Protection: In septic mice, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (60 mg/kg) upregulates the growth arrest-specific 6 / Axl / AMP-activated protein kinase signaling pathway, enhancing survival rates to 75% at 72 hours. This is associated with attenuated myocardial oxidative stress (reduced malondialdehyde), inflammation (decreased tumor necrosis factor-α/interleukin-6), and apoptosis. Genetic knockout of growth arrest-specific 6 abolishes these effects, confirming pathway specificity [3].
Table 2: Molecular Mechanisms of Isopropyl 3-(3,4-Dihydroxyphenyl)-2-Hydroxypropanoate in Cardiovascular Pathologies
Pathological Process | Experimental Model | IDHP Concentration/Dose | Key Mechanisms | Functional Outcome |
---|---|---|---|---|
Vascular Dysfunction | Rat mesenteric arteries | 0.0001–30 μM | K⁺ channel activation; Ca²⁺ channel blockade | Vasodilation (79.5% maximal relaxation) |
Endothelial Senescence | Palmitic acid-treated HUVECs | 2.5–5 μg/mL | GSH restoration; Fe²⁺ reduction; Lipid ROS suppression | 40–60% reduction in cellular senescence |
Septic Cardiomyopathy | Cecal ligation/puncture mice | 60 mg/kg | Growth arrest-specific 6 / Axl / AMP-activated protein kinase pathway activation | 75% survival rate at 72h; reduced myocardial injury |
A paradigm-shifting discovery emerged from clinical metabolomics: Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate and its precursor Danshensu were detected in urine of cardiac, chronic obstructive pulmonary disease, and rheumatoid arthritis patients without Danshen exposure. Levels correlated with inflammatory markers (C-reactive protein ≥3 mg/L) and hypoxia (PaO₂ ≤75 mm Hg), suggesting endogenous production during pathological stress. In vitro studies confirmed that human/porcine cardiac tissues convert 3,4-dihydroxyphenylalanine into Danshensu, while gut microbiota (Bacteroides spp., Escherichia coli) further metabolize it to IDHP. This implies IDHP functions as an evolutionarily conserved mediator in cardiovascular-immune crosstalk, transcending its botanical origins [10]. Consequently, IDHP exemplifies the transition from traditional phytotherapy to targeted molecular medicine—validating ethnopharmacological wisdom through contemporary mechanistic understanding.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7